2-Nitrophenylacetonitrile
Overview
Description
2-Nitrophenylacetonitrile is an organic compound with the molecular formula C8H6N2O2. It is characterized by a nitro group (-NO2) attached to the benzene ring and a nitrile group (-CN) attached to the acetonitrile moiety. This compound is a yellow solid with a melting point of 82-85°C and is insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenylacetonitrile can be synthesized through various methods. One common method involves the reaction of o-nitrochlorobenzene with sodium cyanide in the presence of a copper catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ferrous iron cyanide salt as a reactant, with cuprous chloride or cuprous bromide serving as catalysts. This method is advantageous due to its lower toxicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenylacetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Hydrolysis: Aqueous acid or base.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2-Aminophenylacetonitrile.
Hydrolysis: 2-Nitrophenylacetic acid or 2-nitrophenylacetamide.
Substitution: Various substituted phenylacetonitriles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-nitrophenylacetonitrile primarily involves its reactivity with various enzymes and chemical reagents. For instance, nitrilase enzymes can catalyze the hydrolysis of the nitrile group to form amides or acids. This reaction involves the formation of an enzyme-substrate complex, followed by the cleavage of the nitrile bond and the release of the product .
Comparison with Similar Compounds
2-Aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.
2-Chlorophenylacetonitrile: Similar structure but with a chlorine atom instead of a nitro group.
4-Nitrophenylacetonitrile: Similar structure but with the nitro group in the para position.
Uniqueness: 2-Nitrophenylacetonitrile is unique due to its specific reactivity profile, particularly its ability to undergo reduction, hydrolysis, and substitution reactions. Its nitro group provides distinct chemical properties that differentiate it from other phenylacetonitriles .
Properties
IUPAC Name |
2-(2-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFCQAWSNWRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Record name | O-NITROPHENYLACETONITRILE | |
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DSSTOX Substance ID |
DTXSID7025768 | |
Record name | (2-Nitrophenyl)acetonitrile | |
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Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrophenylacetonitrile is a light brown solid. (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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Boiling Point |
352 °F at 12 mmHg (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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CAS No. |
610-66-2 | |
Record name | O-NITROPHENYLACETONITRILE | |
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Record name | 2-Nitrobenzeneacetonitrile | |
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Record name | 2-Nitrophenylacetonitrile | |
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Record name | 2-Nitrophenylacetonitrile | |
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Record name | Benzeneacetonitrile, 2-nitro- | |
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Record name | (2-Nitrophenyl)acetonitrile | |
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Record name | 2-nitrophenylacetonitrile | |
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Record name | 2-NITROPHENYLACETONITRILE | |
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Melting Point |
183 °F (NTP, 1992) | |
Record name | O-NITROPHENYLACETONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/20782 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-nitrophenylacetonitrile a useful starting material in organic synthesis?
A1: The presence of both a nitrile and a nitro group, along with the benzylic position, makes this compound a highly versatile starting material. It can undergo a variety of transformations, leading to a diverse range of complex molecules. For example, it can be readily converted into indoles, a privileged scaffold in medicinal chemistry [, , ].
Q2: Can you provide examples of specific reactions where this compound acts as a key intermediate?
A2: Certainly! One notable example is its use in the synthesis of α-carbolines, achieved through a one-pot tandem reaction with α,β-unsaturated ketones in the presence of zinc dust, acetic acid, and triethylamine []. Additionally, this compound serves as a precursor to substituted indoles via a cobalt-rhodium heterobimetallic nanoparticle-catalyzed reductive cyclization under mild conditions []. This methodology highlights its utility in developing efficient and sustainable synthetic routes.
Q3: Are there any challenges associated with using this compound in synthesis?
A3: One potential challenge stems from the reactivity of the intermediate N-hydroxy-2-amino-3-arylindoles formed during certain reactions. These intermediates are prone to autoxidation, yielding 2-amino-3-aryl-3H-indol-3-ol 1-oxides []. Careful control of reaction conditions and the use of appropriate protecting groups may be necessary to mitigate this issue.
Q4: How does the structure of this compound influence its reactivity and applications?
A4: The presence of the electron-withdrawing nitro group at the ortho position of the aromatic ring significantly influences the reactivity of the benzylic position and the nitrile group. For example, this electron-withdrawing effect facilitates reactions like the condensation with aromatic aldehydes in the presence of DBU to yield phenylacrylonitrile derivatives [].
Q5: Can you elaborate on the use of catalysts in reactions involving this compound?
A5: Various catalysts, including palladium-based nanoparticles and heterobimetallic systems, have been successfully employed in reactions involving this compound. For instance, a palladium/phosphorus-doped porous organic polymer catalyst was found to be efficient for the chemoselective hydrogenation of this compound to the corresponding indole derivative under mild conditions []. Similarly, PdPt–Fe3O4 nanoparticles demonstrated remarkable activity in the reductive amination of this compound with nitroalkanes, leading to unsymmetrical secondary amines [].
Q6: Has this compound been used in the synthesis of any natural products?
A6: Yes, it has proven valuable in complex natural product synthesis. One notable example is its application in a short, stereocontrolled synthesis of strychnine, a highly complex alkaloid []. This achievement highlights the potential of this compound as a starting point for synthesizing other intricate natural products.
Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A7: Characterization of this compound and its derivatives commonly involves techniques like IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry. These methods provide valuable information about the compound's structure and purity [].
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